molecular formula C28H50N2O2 B12559185 N-Docosyl-4-nitroaniline CAS No. 143200-78-6

N-Docosyl-4-nitroaniline

Cat. No.: B12559185
CAS No.: 143200-78-6
M. Wt: 446.7 g/mol
InChI Key: JULIHKBBVPPDGJ-UHFFFAOYSA-N
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Description

N-Docosyl-4-nitroaniline (C28H50N2O2) is a nitroaniline derivative featuring a long aliphatic docosyl chain (C22) attached to the amino group of 4-nitroaniline. Its unique structure enables the formation of Langmuir-Blodgett (LB) films, where the chromophores align nearly parallel to the substrate, creating a noncentrosymmetric arrangement. This orientation enhances second harmonic generation (SHG) in multilayered films, with symmetry transitioning from Cs (monolayer) to C2v (multilayer), as observed in SHG polarization studies . These properties make it valuable in nonlinear optics and photonic device research.

Properties

CAS No.

143200-78-6

Molecular Formula

C28H50N2O2

Molecular Weight

446.7 g/mol

IUPAC Name

N-docosyl-4-nitroaniline

InChI

InChI=1S/C28H50N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29-27-22-24-28(25-23-27)30(31)32/h22-25,29H,2-21,26H2,1H3

InChI Key

JULIHKBBVPPDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Docosyl-4-nitroaniline can be synthesized through a multi-step process involving the reaction of docosanoic acid with 4-nitroaniline. The process typically involves the formation of docosanoyl chloride from docosanoic acid, which then reacts with 4-nitroaniline to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Docosyl-4-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Mechanism of Action

The primary mechanism by which N-docosyl-4-nitroaniline exerts its effects is through its nonlinear optical properties. The compound’s molecular structure allows for significant polarization under an electric field, leading to second harmonic generation and other nonlinear optical phenomena. This is primarily due to the charge asymmetry in the donor-acceptor system of the molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications:

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications References
N-Docosyl-4-nitroaniline C28H50N2O2 446.71 g/mol C22 alkyl chain, para-nitro group Nonlinear optics (SHG in LB films)
4-Nitroaniline C6H6N2O2 138.12 g/mol Unsubstituted para-nitroaniline Charge transfer studies, spectroscopy
N,N-Dimethyl-4-nitroaniline C8H10N2O2 166.18 g/mol Two methyl groups on amino nitrogen Intermediate in organic synthesis
N-Methyl-4-nitroaniline C7H8N2O2 152.15 g/mol Single methyl substituent on amino nitrogen Dye synthesis, photostability studies
2,6-Diiodo-4-nitroaniline C6H4I2N2O2 389.92 g/mol Iodo substituents at positions 2 and 6 Halogenated intermediate, irritant

Physicochemical Properties

  • Solubility : The docosyl chain in this compound confers hydrophobicity, making it ideal for LB film deposition. In contrast, N,N-Dimethyl-4-nitroaniline (solubility data available for stock solutions ) and 4-nitroaniline are more polar and soluble in organic solvents.
  • Thermal Stability : Long alkyl chains enhance thermal stability in this compound, whereas smaller derivatives like N-Methyl-4-nitroaniline may exhibit lower melting points .

Optical and Electronic Behavior

  • SHG Efficiency: this compound shows significant SHG intensity in multilayered LB films due to noncentrosymmetric packing . 4-Nitroaniline, while exhibiting strong HOMO-LUMO charge transfer , lacks the structural alignment for SHG enhancement.
  • Symmetry Effects : The C2v symmetry in multilayered this compound contrasts with the C∞v symmetry typical of Y-type LB films, enabling anisotropic optical responses .

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